

Application Note: Scale-Up Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

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Abstract

This document provides a detailed protocol for the scale-up synthesis of **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline**, a key intermediate in the development of various pharmaceutical compounds.^{[1][2]} The synthetic strategy is a two-step process commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a catalytic hydrogenation to reduce the nitro group to the desired aniline. This method is designed to be robust, scalable, and suitable for implementation in a drug development or manufacturing setting. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a crucial building block in medicinal chemistry, valued for the unique electronic and steric properties conferred by its trifluoromethyl and methoxyphenoxy substituents.^[3] The development of a scalable and efficient synthesis is paramount for ensuring a reliable supply chain for downstream drug substance manufacturing. The protocol outlined herein is based on established chemical principles, namely the Ullmann condensation for the formation of diaryl ethers and catalytic hydrogenation for nitro group reduction.^{[4][5]} The Ullmann condensation is particularly well-suited for this synthesis due to the activation of the aryl halide by the electron-withdrawing trifluoromethyl group.^[4]

Overall Synthetic Strategy

The synthesis is a two-step process:

- Step 1: Ullmann Condensation. 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is coupled with 2-methoxyphenol (guaiacol) in the presence of a copper catalyst and a base to yield 2-(2-methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene.
- Step 2: Catalytic Hydrogenation. The intermediate nitro compound is reduced to the final product, **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline**, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Experimental Protocols

Step 1: Synthesis of **2-(2-Methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene**

Reaction: Ullmann Condensation

This procedure details the copper-catalyzed synthesis of the diaryl ether intermediate.

Materials:

Reagent	CAS Number	Molecular Weight (g/mol)	Quantity (molar eq.)
1-Chloro-2-nitro-4-(trifluoromethyl)benzene	121-17-5	225.56	1.0
			ne
2-Methoxyphenol (Guaiacol)	90-05-1	124.14	1.2
Potassium Carbonate (K ₂ CO ₃)	584-08-7	138.21	2.0
Copper(I) Iodide (CuI)	7681-65-4	190.45	0.1
N,N-Dimethylformamide (DMF)	68-12-2	73.09	-

Equipment:

- Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet
- Heating/cooling circulator
- Filtration apparatus (e.g., Buchner funnel)
- Rotary evaporator

Procedure:

- To a clean and dry jacketed glass reactor, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.), 2-methoxyphenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
- Under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 1 M.

- Begin stirring and heat the reaction mixture to 120-130 °C.
- Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC analysis.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
- Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product.
- The crude product can be purified by column chromatography or recrystallization to yield 2-(2-methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene as a solid.

Expected Yield: 80-90% Purity (by HPLC): >98%

Step 2: Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Reaction: Catalytic Hydrogenation

This procedure describes the reduction of the nitro intermediate to the final aniline product.

Materials:

Reagent	CAS Number	Molecular Weight (g/mol)	Quantity (molar eq.)
2-(2-Methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene	-	313.23	1.0
Palladium on Carbon (10% Pd/C)	7440-05-3	-	1-2 mol%
Methanol (MeOH)	67-56-1	32.04	-
Hydrogen (H ₂)	1333-74-0	2.02	Excess

Equipment:

- Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- To a suitable hydrogenation reactor, add 2-(2-methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene (1.0 eq.) and methanol to achieve a substrate concentration of 0.5-1 M.
- Carefully add 10% Pd/C (1-2 mol%) to the solution.
- Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
- Pressurize the reactor with hydrogen to 50-60 psi.
- Begin vigorous stirring and maintain the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

- Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
- Combine the filtrates and concentrate under reduced pressure on a rotary evaporator to yield the crude product.
- The crude **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline** can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a crystalline solid.

Expected Yield: 95-99% Purity (by HPLC): >99%

Data Summary

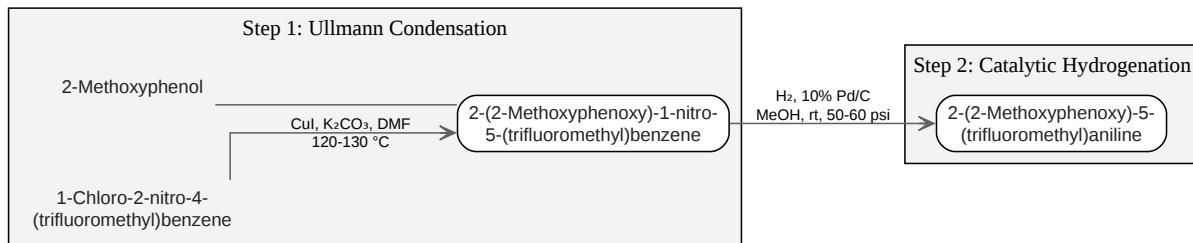
Table 1: Physical and Analytical Data of Key Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline	-	C ₁₄ H ₁₀ F ₃ NO ₃	313.23	Yellow solid	-
2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline	175135-08-7	C ₁₄ H ₁₂ F ₃ NO ₂	283.25	Off-white to pale solid	28[6]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway for the preparation of **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline**.



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Caption: Two-step synthesis of the target aniline.

Safety Precautions

- 1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is an irritant.
- N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and should be handled in a well-ventilated fume hood.
- Catalytic Hydrogenation: This reaction should be carried out by trained personnel in a dedicated hydrogenation area. Ensure proper grounding of equipment to prevent static discharge. Use a blast shield.
- Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle with care and preferably wet with a solvent.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of **2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline**. The use of a copper-catalyzed Ullmann

condensation followed by a standard catalytic hydrogenation offers high yields and purity, making it a suitable process for the demands of pharmaceutical research and development.

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